Methyl 3,5-dioxohexanoate
Overview
Description
Methyl 3,5-dioxohexanoate is an organic compound with the molecular formula C7H10O4. It is a methyl ester derivative of 3,5-dioxohexanoic acid and is characterized by the presence of two keto groups at the third and fifth positions of the hexanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Methyl 3,5-dioxohexanoate is a chemical compound with the molecular formula C7H10O4 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been used in the preparation of 5-alkyl derivatives of 4-hydroxy-6-methyl-2-pyrone . The cobalt (II) complex of this compound is regioselectively alkylated to afford methyl 4-alkyl-3,5-dioxohexanoates, which cyclize on treatment with 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) to give 5-alkyl-4-hydroxy-6-methyl-2-pyrones .
Biochemical Pathways
It is known to be involved in the synthesis of 5-alkyl-4-hydroxy-6-methyl-2-pyrones . These compounds are formed through a regioselective alkylation and subsequent cyclization process .
Pharmacokinetics
The compound’s lipophilicity (Log Po/w) is 1.37 (iLOGP), indicating its potential to cross biological membranes .
Result of Action
Its use in the synthesis of 5-alkyl-4-hydroxy-6-methyl-2-pyrones suggests that it may have potential applications in organic synthesis and medicinal chemistry .
Action Environment
It is known that the compound is a light yellow to yellow liquid and should be stored in a refrigerator . Its safety information indicates that it may cause skin and eye irritation, and precautions should be taken to avoid inhalation and contact .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dioxohexanoate can be synthesized through several methods. One common approach involves the alkylation of a polyketide model compound. For instance, the cobalt (II) complex of this compound can be regioselectively alkylated to produce methyl 4-alkyl-3,5-dioxohexanoates. This reaction typically involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a cyclizing agent .
Another method involves the acylation of bisenolate intermediates. For example, tert-butyl 4-methyl-3,5-dioxohexanoate can be prepared by acylating the bisenolate of tert-butyl 3-oxovalerate with commercially available Weinreb acetamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 3,5-dioxohexanoic acid.
Reduction: 3,5-dihydroxyhexanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-dioxohexanoate has several applications in scientific research:
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Methyl 3,5-dioxohexanoate can be compared with other similar compounds, such as:
Methyl 3,5-dioxopentanoate: Similar structure but with one less carbon in the chain.
Ethyl 3,5-dioxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
tert-Butyl 4-methyl-3,5-dioxohexanoate: Similar structure but with a tert-butyl group at the fourth position.
The uniqueness of this compound lies in its specific reactivity and the ability to form a variety of derivatives through different chemical reactions.
Properties
IUPAC Name |
methyl 3,5-dioxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(8)3-6(9)4-7(10)11-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKCTOHWTHYRPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337065 | |
Record name | Methyl 3,5-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29736-80-9 | |
Record name | Methyl 3,5-dioxohexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29736-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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